Glycyl-dl-serine

Descripción general

Descripción

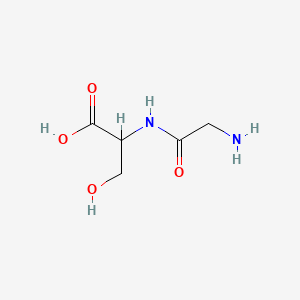

Glycyl-dl-serine (Gly-Ser) is an amino acid derivative that is widely used in scientific research. It is a white, crystalline powder with a molecular weight of 166.21 g/mol and a melting point of 131-133 °C. Gly-Ser is a chiral molecule, meaning that it has two different enantiomers, L-Gly-Ser and D-Gly-Ser. Gly-Ser is a versatile molecule that can be used in a variety of chemical and biochemical processes. It is a common component of many proteins, peptides, and other biomolecules, and it is also used in the synthesis of pharmaceuticals, cosmetics, and other products.

Aplicaciones Científicas De Investigación

Protein Enzyme Inactivation Mechanism

- Glycyl-DL-serine is involved in studies exploring the mechanism of reversible inactivation of protein enzymes by formic acid. This research shows that this compound can transform into O-formyl derivatives under certain conditions, which is significant for understanding enzyme inactivation mechanisms (Josefsson, 1966).

Thermodynamics and Buffer Potential

- The thermodynamic properties of this compound, such as dissociation constants and thermodynamic quantities, have been investigated. This research is crucial for understanding how changes in the substituents on the α-carbon atom affect the dissociation of NH3+ in glycyl peptides and the suitability of these compounds as buffers in the physiological pH range (Naidoo & Sankar, 1998).

Hydrolysis Kinetics

- Studies on the hydrolysis kinetics of serine peptides, including this compound, provide insights into the O → N migration in these peptides. This research contributes to the understanding of peptide interconversion and hydrolysis catalyzed by certain proteolytic enzymes (Hartmann & Heidberg, 1964).

Copper(II) Complex Formation

- This compound has been used in studies examining the coordination behavior in copper(II) binary and ternary complexes with dipeptides. These findings are significant for understanding the influence of side chain donor groups on complex formation (Shelke, 1983).

Synthesis of DL-Serine

- Research on the synthesis of DL-serine from glycerol explores new routes for the production of this and related amino acids, highlighting the potential for industrial synthesis (Kimura & Tsuto, 1993).

Peptide Synthesis and Racemization

- Studies on the synthesis of DL-serine peptides and the separation of diastereomers contribute to the broader understanding of peptide synthesis and the potential for racemization in these processes (Izumiya, Muraoka & Aoyagi, 1971).

Mecanismo De Acción

Target of Action

Glycyl-dl-serine, a dipeptide composed of glycine and serine, primarily targets serine hydroxymethyltransferase (SHMT) . SHMT is a highly conserved pyridoxal-5-phosphate (PLP)-dependent enzyme that plays a crucial role in the assimilation of C1 compounds, yielding the main L-serine intermediate .

Mode of Action

This compound interacts with its target, SHMT, to facilitate the conversion of glycine to L-serine . This conversion is achieved through an enzymatic reaction that uses glycine and formaldehyde as substrates .

Biochemical Pathways

This compound is involved in the glycerate and phosphorylated pathways of serine synthesis . These pathways diverge from glycolysis at the level of 3-phosphoglyceric acid . The glycerate-serine pathway is initiated in the cytosol and involves glycerate formation from 3-phosphoglycerate . The phosphorylated serine pathway operates in plastids and forms phosphohydroxypyruvate as an intermediate . Serine formed in these pathways becomes a precursor of glycine, formate, and glycolate, which accumulate under stress conditions .

Pharmacokinetics

It’s known that the compound’s activity is optimal at ph 78 and 45 °C , suggesting that its bioavailability may be influenced by pH and temperature.

Result of Action

The primary result of this compound’s action is the production of L-serine . In one study, using glycine (133 mM) and formaldehyde (13.3 mM) as substrates to produce serine by enzymatic reaction, 93.6 mM L-serine was obtained with a 70.4% molar conversion rate from glycine to L-serine .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . Its optimal activity occurs at pH 7.8 and 45 °C , suggesting that these conditions enhance the compound’s action, efficacy, and stability

Safety and Hazards

Glycyl-dl-serine should be handled in a well-ventilated place. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Glycyl-dl-serine interacts with several enzymes, proteins, and other biomolecules. For instance, it plays a crucial role in the conformational properties of Gly-Gly-Ser repeat linkers, which are important components of engineered multidomain proteins . These interactions significantly influence the biochemical reactions involving this compound .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For instance, it has been implicated in the production of important building blocks in proliferating cells . Both glycine and serine, the constituents of this compound, are either synthesized de novo or taken up from the extracellular space . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is involved in the conversion of glycine and formaldehyde to L-serine in an enzymatic reaction . This process is facilitated by a serine hydroxymethyltransferase (SHMT) enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the gas-phase basicities of this compound and other dipeptides were determined by proton transfer reactions in a Fourier transform ion cyclotron resonance mass spectrometer . This provides insights into the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that the dosage of similar compounds can have threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it plays a role in the one-carbon metabolism pathway, where it contributes to the synthesis of crucial compounds like purines, pyrimidines, and one-carbon units . It interacts with enzymes such as serine hydroxymethyltransferase (SHMT), which plays a significant role in the assimilation of C1 compounds .

Subcellular Localization

For instance, serine hydroxymethyltransferase (SHMT), an enzyme that interacts with this compound, has been found in different subcellular locations in rice, suggesting potential variations in the subcellular localization of this compound .

Propiedades

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRXDTUTZHDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988392 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 | |

| Record name | Glycylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycyl-DL-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC523194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC163326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-D,L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

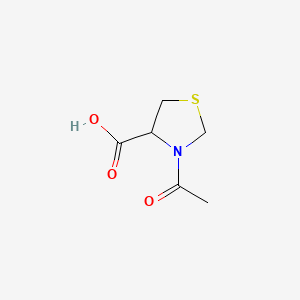

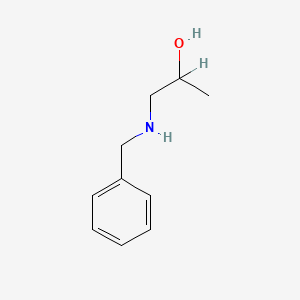

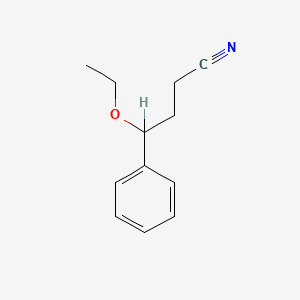

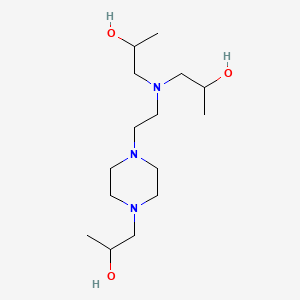

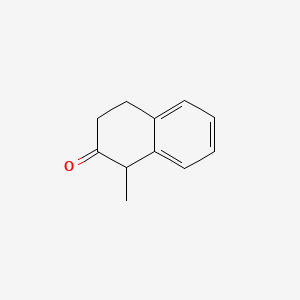

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Glycyl-DL-serine?

A1: While the provided abstracts don't explicitly state the molecular formula and weight, this compound, being a dipeptide composed of glycine and serine, has the molecular formula C5H10N2O4 and a molecular weight of 162.15 g/mol.

Q2: How does the structure of this compound relate to its behavior in solution?

A2: [] Proton magnetic resonance studies show that this compound, like other glycine-containing dipeptides, exhibits two distinct chemical shifts for the protons of its constituent amino acids in solution. This suggests the presence of two magnetically non-equivalent sites in solution, highlighting the influence of its structure on its solution behavior. You can learn more about this in the study "Proton Magnetic Resonance Studies of Dipeptides" [].

Q3: How does the hydrolysis of this compound differ in pure water compared to acidic solutions?

A3: [] this compound hydrolyzes significantly faster in pure water compared to its hydrolysis rate in 0.5 N hydrochloric acid. This is surprising considering the generally accepted role of acidic environments in peptide bond cleavage. The researchers propose that this accelerated hydrolysis in water might be due to the O → N migration of the glycyl residue in this compound, forming an O-peptide intermediate. For a deeper dive into this unique hydrolytic behavior, refer to the research paper "Untersuchungen über die Kinetik der Spaltung von Di- und Tripeptiden" [].

Q4: Does this compound play a role in bacterial nutrition?

A4: [] Yes, this compound has been shown to restore growth in Leuconostoc mesenteroides cultures experiencing growth inhibition due to low L-serine levels combined with the antagonistic effects of L-alanine, L-threonine, and glycine. This suggests that dipeptides like this compound might be involved in distinct metabolic pathways for this organism. The paper "EFFECT OF PEPTIDES AND AMINO ACIDS IN THE SERINE NUTRITION OF LEUCONOSTOC MESENTEROIDES" [] delves into the nutritional aspects of this compound in bacterial cultures.

Q5: What spectroscopic techniques have been used to analyze this compound?

A5: [, ] Proton Magnetic Resonance (PMR) spectroscopy has been extensively employed to characterize this compound. This technique revealed the presence of two magnetically non-equivalent sites in solution, offering insights into its structural conformation []. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-transform Infrared Spectroscopy (FTIR) identified this compound within complex mixtures extracted from Aspergillus niger [].

Q6: Are there any studies on the thermodynamic properties of this compound?

A6: Yes, several studies have investigated the thermodynamic properties of this compound in solution. Researchers have determined partial molar volumes of this compound at different temperatures [, ], explored the thermodynamic characteristics of its protolytic equilibria [], and analyzed its partial molar heat capacities in aqueous solutions []. These studies provide valuable insights into the behavior of this compound in various conditions.

Q7: Has this compound been implicated in any studies involving metal complexation?

A7: [] Yes, research indicates that copper(II)-Glycyl-DL-serine complexes exhibit specific coordination selectivity when interacting with other amino acids. This selectivity might have implications for understanding metal ion interactions with peptides in biological systems. Further details on this coordination behavior can be found in the study "COORDINATION SELECTIVITY IN THE MIXED-LIGAND FORMATION OF COPPER(II)-GLYCYL-DL-SERINE WITH SOME AMINO ACIDS" [].

Q8: What information is available on the crystal structure of this compound?

A8: [] Research has determined the unit-cell dimensions and space groups for this compound crystals. This structural information is crucial for understanding its solid-state properties and potential applications. Details on its crystallographic data are available in the study "Unit‐cell dimensions and space groups of synthetic peptides. I. Glycyl‐l‐tyrosine, Glycyl‐l‐tyrosine hydrochloride, glycyl‐dl‐serine and glycyl‐dl‐leucine" [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)

![1H-Benz[g]indole](/img/structure/B1329717.png)

![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)